2-Methoxy-5-methyl-6H-1,3-thiazine
Description
Significance of Nitrogen-Sulfur Heterocycles in Advanced Organic and Medicinal Chemistry Research
Nitrogen-sulfur heterocycles represent a fascinating and important class of organic compounds. openmedicinalchemistryjournal.comnih.gov The presence of both nitrogen and sulfur atoms within a single ring system imparts a unique electronic and structural profile, leading to a wide range of physicochemical properties. openmedicinalchemistryjournal.comnih.gov These heterocycles are integral components in numerous biologically active molecules and functional materials. nih.govresearchgate.net In medicinal chemistry, the nitrogen-sulfur motif is found in a variety of therapeutic agents, highlighting its importance in drug design and development. researchgate.net The ability of these scaffolds to interact with biological targets, coupled with their synthetic tractability, makes them a fertile ground for the discovery of novel bioactive compounds. nih.govresearchgate.net
The interest in nitrogen-sulfur heterocycles extends to their applications in materials science, where their unique electronic characteristics are harnessed for the development of organic conductors and other advanced materials. nih.gov The inherent reactivity and stability of these ring systems also make them valuable intermediates in organic synthesis. openmedicinalchemistryjournal.com
Overview of the 1,3-Thiazine Scaffold as a Privileged Structure in Chemical Sciences
The 1,3-thiazine scaffold, a six-membered ring containing a nitrogen and a sulfur atom at positions 1 and 3, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation is attributed to its recurring presence in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.govbenthamdirect.comrsc.org The structural features of the 1,3-thiazine ring allow for diverse substitutions, enabling the fine-tuning of its biological and physicochemical properties. benthamdirect.com
Derivatives of 1,3-thiazine have demonstrated a remarkable array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govrsc.orgactascientific.com This wide range of bioactivities underscores the versatility of the 1,3-thiazine core in molecular recognition and its potential as a template for the design of new therapeutic agents. benthamdirect.com The ability of this scaffold to serve as a foundation for the development of drugs targeting various diseases solidifies its status as a privileged structure in the chemical sciences. mdpi.comnih.govmdpi.com
Rationale for Comprehensive Academic Investigation of 2-Methoxy-5-methyl-6H-1,3-thiazine and its Derivatives
The specific compound, this compound, presents a compelling case for detailed academic investigation. The rationale for its study is rooted in the established significance of the 1,3-thiazine scaffold and the potential influence of its particular substitution pattern. The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position can significantly impact the molecule's electronic distribution, lipophilicity, and steric profile.
These modifications can, in turn, modulate its biological activity and selectivity towards specific targets. The investigation of this compound and its derivatives is therefore driven by the prospect of discovering novel compounds with enhanced or unique pharmacological properties. A systematic study of its synthesis, chemical reactivity, and biological evaluation is crucial to unlocking its full potential and contributing to the broader understanding of structure-activity relationships within the 1,3-thiazine class of compounds.
Chemical Compound Data
| Compound Name |
| This compound |
| 2-Ethoxy-5-methyl-6H-1,3-thiazine |
| N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
| 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine |
| 5-methyl-6H-1,3-thiazine-4-carboxylic acid |
| 2-(4-methoxy-phenyl)-5-phenyl- nih.govrsc.orgthiazin-6-one |
| 5-Methoxy-2-(methylthio)-1,3-thiazino[6,5-b]indole |
| Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate |
| N-(2-Methoxy-5-methylphenyl)thiourea |
Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
|---|---|---|
| This compound | ||
| CAS Number | 89996-48-5 | chemicalbook.com |
| 2-Ethoxy-5-methyl-6H-1,3-thiazine (Analog) | ||
| Molecular Formula | C7H11NOS | nih.gov |
| Molecular Weight | 157.24 g/mol | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Related Derivative) | ||
| Molecular Formula | C12H16N2OS | cymitquimica.com |
| Molecular Weight | 236.34 g/mol | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methyl-6H-1,3-thiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZDBUABVSJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(SC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523467 | |
| Record name | 2-Methoxy-5-methyl-6H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89996-48-5 | |
| Record name | 2-Methoxy-5-methyl-6H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxy 5 Methyl 6h 1,3 Thiazine and Analogues
Strategic Approaches to the 1,3-Thiazine Core Synthesis
The construction of the 1,3-thiazine ring system can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Multi-Component Reaction (MCR) Strategies for Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step. rsc.orgpharmacophorejournal.comnih.gov Several MCR strategies have been successfully applied to the synthesis of 1,3-thiazine derivatives.
One notable MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov This one-pot protocol provides a direct route to this class of compounds. The 1-azadienes are typically formed from the reaction of diethyl methylphosphonate (B1257008) with a nitrile, followed by a Horner-Wadsworth-Emmons-type reaction with an aldehyde. mdpi.com
Another three-component reaction utilizes β-chlorovinyl aldehydes, primary amines, and carbon disulfide to afford 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. rsc.org This method is advantageous due to the mild reaction conditions and the ready availability of the starting materials. rsc.org The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. rsc.org
Furthermore, a three-component reaction of aldehydes, enaminones, and thiourea (B124793) in the presence of trimethyl silyl (B83357) chloride (TMSCl) has been reported to yield substituted 1,3-thiazine derivatives. pharmacophorejournal.com
Table 1: Examples of Multi-Component Reactions for 1,3-Thiazine Synthesis
| Reactants | Catalyst/Reagent | Product | Reference |
| 1-Azadienes, Carbon Disulfide | - | 3,6-Dihydro-2H-1,3-thiazine-2-thiones | nih.gov |
| β-Chlorovinyl Aldehydes, Primary Amines, Carbon Disulfide | Triethylamine | 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | rsc.org |
| Aldehydes, Enaminones, Thiourea | Trimethyl silyl chloride (TMSCl) | Substituted 1,3-Thiazine Derivatives | pharmacophorejournal.com |
Cyclocondensation and Cycloaddition Reactions in 1,3-Thiazine Synthesis
Cyclocondensation and cycloaddition reactions are fundamental strategies for the construction of heterocyclic rings, including the 1,3-thiazine core. pharmacophorejournal.com
Cyclocondensation reactions often involve the reaction of a bifunctional precursor with a suitable cyclizing agent. For instance, the cyclocondensation of acyl thioureas containing an α,β-unsaturated acid fragment is a known method for synthesizing 2-imino-1,3-thiazinan-4-ones. nih.gov Similarly, the reaction of β-propiolactone and its derivatives with thioureas can lead to the formation of 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. nih.gov Thiazole synthesis has also been achieved via the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides. nih.gov
1,3-Dipolar cycloaddition reactions represent another powerful approach. While the classic Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne typically forms a five-membered 1,2,3-triazole ring, modifications and different dipole/dipolarophile combinations can lead to other heterocyclic systems. wikipedia.org The reaction between a 1,3-dipole and a dipolarophile is a key step in forming five-membered rings. wikipedia.orgyoutube.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" used in the synthesis of 1,2,3-triazolo nucleoside analogs. mdpi.comnih.gov
Utilization of β-Chlorovinyl Aldehydes and Chalcone Precursors in Ring Construction
β-Chlorovinyl aldehydes are versatile precursors for the synthesis of 1,3-thiazines. rsc.org They can be readily prepared from α-methylene ketones through a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org As mentioned earlier, these aldehydes react with primary amines and carbon disulfide in a multi-component reaction to form 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. rsc.org
Chalcones, which are α,β-unsaturated ketones, are widely used as precursors for the synthesis of various heterocyclic compounds, including 1,3-thiazines. thepharmajournal.comderpharmachemica.comnveo.orgresearchgate.net The synthesis of 1,3-thiazine derivatives from chalcones typically involves their reaction with thiourea in the presence of a base, such as alcoholic sodium hydroxide. thepharmajournal.comderpharmachemica.com This Claisen-Schmidt condensation followed by cyclization provides a straightforward route to 4,6-disubstituted-6H-1,3-thiazines. derpharmachemica.com A variety of substituted chalcones can be prepared by the condensation of an appropriate acetophenone (B1666503) with an aldehyde. derpharmachemica.comresearchgate.net
Sustainable and Green Chemistry Approaches in 1,3-Thiazine Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of 1,3-thiazines, focusing on reducing waste, using less hazardous reagents, and improving energy efficiency.
Application of Phase Transfer Catalysis (PTC)
Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. crdeepjournal.orgyoutube.com This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can occur. crdeepjournal.orgyoutube.com PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign solvents like water. researchgate.net The mechanism involves the formation of an active ion-pair with the nucleophile, which is then transferred to the organic phase to react with the substrate. crdeepjournal.org While specific applications of PTC for the synthesis of 2-Methoxy-5-methyl-6H-1,3-thiazine are not extensively detailed in the provided results, the general principles of PTC are applicable to various alkylation and condensation reactions involved in heterocyclic synthesis. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sorbonne-universite.frthieme-connect.comorganic-chemistry.org This technique has been successfully applied to the synthesis of 1,3-thiazine derivatives.
For instance, the microwave-assisted ring closure of ω-thioamidoalcohols, promoted by ethyl polyphosphate (PPE), provides an efficient route to 2-substituted 5,6-dihydro-4H-1,3-thiazines. sorbonne-universite.frthieme-connect.com This method is notable for its very short reaction times and high yields. thieme-connect.com Microwave irradiation has also been employed in the one-pot synthesis of 2-amino-1,3-thiazoles from alcohols using trichloroisocyanuric acid (TCCA) and thiourea. organic-chemistry.org Furthermore, multi-component reactions for the synthesis of thiazolyl-pyridazinediones have been effectively carried out under microwave irradiation, highlighting the broad applicability of this technology in heterocyclic chemistry. nih.gov The use of microwave irradiation in the synthesis of 1,3,5-triazines has also been reviewed, demonstrating significant improvements in reaction yields and times. clockss.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Ring closure of ω-thioamidoalcohols | Longer reaction times, lower yields | 1 minute, 90% yield | thieme-connect.com |
| Synthesis of 1,3,5-triazinanes | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | clockss.org |
| 1,3-Dipolar cycloaddition | 24 hours | 1.5-3 minutes, near quantitative yield | nih.gov |
Solvent-Free Reaction Conditions
The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. youtube.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this domain, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity, sometimes under solvent-free conditions. wikipedia.orgnih.gov
The synthesis of 1,3-thiazine derivatives has been successfully adapted to these green methodologies. One notable approach involves a three-component reaction of an aromatic aldehyde, thiourea, and vinylbenzene, promoted by microwave irradiation in the absence of a solvent. wikipedia.org This method provides 5,6-dihydro-4H-1,3-thiazine derivatives with good to excellent yields and high diastereoselectivity in a fraction of the time required by conventional heating methods. wikipedia.org The efficiency of microwave heating under solvent-free conditions is highlighted by the rapid formation of the target products, as detailed in the comparative data below.
Another innovative and environmentally benign strategy employs lemon juice as a natural, biodegradable acid catalyst and solvent for the synthesis of 2,3-dihydro-1,3-thiazin-4(1H)-ones under microwave irradiation. nih.govorganic-chemistry.org This method avoids hazardous organic solvents and catalysts, aligning with green chemistry principles while affording the products in excellent yields (70–96%) within minutes. nih.gov
The table below summarizes key findings from studies on microwave-assisted synthesis of 1,3-thiazine analogues, comparing solvent-free and green solvent conditions to conventional methods.
| Starting Materials | Catalyst/Solvent System | Conditions | Product Type | Yield (%) | Ref. |
| Aromatic aldehyde, thiourea, vinylbenzene | TMSCl (catalyst), Solvent-free | Microwave (260W), 5 min | 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines | >90 | wikipedia.org |
| 3-arylamino-2-cyano-3-mercaptoacrylamides, aromatic aldehydes | Lemon Juice (catalyst and solvent) | Microwave (360W), 2-5 min | 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones | 70-96 | nih.gov |
| Electron-rich phenols, formaldehyde, aromatic amines | Solvent-free | Microwave, 5-8 min | Benzo nih.govorganic-chemistry.orgoxazine derivatives | 80-90 | nih.gov |
| 2-mercaptoacetic acid, acetophenone, benzaldehyde, N-aryldithio carbamic acid | LiBr (catalyst), Solvent-free (one-pot) | Microwave | 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones | High | nih.gov |
Regioselective Functional Group Interconversions and Derivatization Strategies at the 2-Methoxy and 5-Methyl Positions
The biological activity of heterocyclic scaffolds can be finely tuned by introducing various substituents. Therefore, developing regioselective methods for the derivatization of the 1,3-thiazine ring is of paramount importance. This section explores potential advanced strategies for functionalization specifically at the 2-methoxy and 5-methyl positions of the target compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized the formation of carbon-carbon bonds in organic synthesis. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, and they are fundamental tools for molecular construction. wikipedia.orgyoutube.comyoutube.com The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence at the palladium center. youtube.com
Direct palladium-catalyzed C-C bond formation at the 2-methoxy and 5-methyl positions of this compound is not extensively documented. However, by examining the reactivity of related systems, potential strategies can be inferred.
Functionalization at the 2-Methoxy Position: The 2-position of the 6H-1,3-thiazine ring is part of an enol ether-like C=N-C=S system. The methoxy (B1213986) group is attached to an sp²-hybridized carbon. Direct cross-coupling at this position is challenging as the methoxy group is a poor leaving group. A plausible, though underexplored, strategy would involve the synthesis of a 2-halo or 2-triflyloxy-1,3-thiazine precursor, which could then participate in standard cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been successfully applied to other halogenated nitrogen-sulfur heterocycles, demonstrating that such couplings are feasible on these types of rings if a suitable handle is present. nih.gov
Functionalization at the 5-Methyl Position: The 5-methyl group represents a non-activated sp³-hybridized carbon. Traditional cross-coupling methods are not applicable here. However, the field of C-H bond activation offers a modern and powerful alternative. Palladium-catalyzed C(sp³)-H activation enables the direct conversion of unreactive C-H bonds into new C-C bonds. nih.gov For example, methods have been developed for the palladium-catalyzed arylation of C(sp³)-H bonds adjacent to nitrogen in tertiary alkylamines. nih.gov Furthermore, a dual-ligand palladium system has been shown to "stitch" dihaloarenes to gem-dimethyl moieties via sequential β-C(sp³)-H arylations. nih.gov These advanced methodologies suggest a potential pathway for the direct arylation of the 5-methyl group on the thiazine (B8601807) scaffold, though specific applications to this system require further research.
Another potential, though distinct, strategy involves the Heck reaction, which couples unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org The C5=C6 double bond within the 6H-1,3-thiazine core could theoretically act as the alkene partner in an intramolecular or intermolecular Heck reaction, leading to functionalization at or adjacent to these positions.
The synthesis of chiral molecules is a central goal of modern chemistry, particularly for pharmaceutical applications. Asymmetric synthesis of thiazine scaffolds allows for the preparation of enantiomerically pure compounds, which is crucial for studying and optimizing biological activity.
Several strategies have been employed for the stereocontrolled synthesis of six-membered heterocyclic scaffolds. One-pot reactions can lead to products with high diastereoselectivity, as seen in the microwave-assisted synthesis of 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines, which proceeds with excellent diastereoselectivity. wikipedia.org
A more direct approach to enantiomerically pure products is through asymmetric catalysis. For the related 1,3-oxazinane (B78680) system, a highly efficient enantioselective one-pot synthesis has been developed using a chiral magnesium phosphate (B84403) catalyst. youtube.com This reaction proceeds through the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization to yield chiral 1,3-oxazinanes in high yields and excellent enantioselectivities. youtube.com This principle of using a chiral catalyst to control the stereochemical outcome of a key ring-forming step is directly applicable to the synthesis of chiral thiazine analogues.
The table below outlines examples and concepts relevant to the stereoselective synthesis of thiazine and related heterocyclic scaffolds.
| Reaction Type | Key Feature / Catalyst | Product Scaffold | Stereochemical Outcome | Ref. |
| Three-component reaction | Microwave-assisted, solvent-free | 5,6-dihydro-4H-1,3-thiazine | Excellent diastereoselectivity | wikipedia.org |
| One-pot synthesis via hemiaminal intermediates | Chiral magnesium phosphate catalyst | 1,3-oxazinane | High yield and excellent enantioselectivity | youtube.com |
| Intramolecular Heck Reaction | Chiral ligands (e.g., BINAP) | Fused cyclic systems | High stereoselectivity | libretexts.org |
| Cyclization of methacryloyl thioureas | Thermal cyclization | 2-Imino-1,3-thiazinan-4-one | Potential for diastereomer formation | libretexts.org |
Mechanistic Organic Chemistry and Reaction Dynamics of 2 Methoxy 5 Methyl 6h 1,3 Thiazine
Elucidation of Reaction Mechanisms in 1,3-Thiazine Formation and Transformation
The formation and transformation of 1,3-thiazines are governed by fundamental principles of heterocyclic chemistry, involving a variety of reaction mechanisms. Research in this area has led to the development of efficient synthetic routes and a deeper understanding of the reactivity of this important class of compounds. researchgate.net
Nucleophilic and Electrophilic Reactivity Profiles of the Thiazine (B8601807) Ring System
The reactivity of the 1,3-thiazine ring is characterized by the interplay of the nitrogen and sulfur heteroatoms, which dictates its behavior towards nucleophiles and electrophiles. The electron-donating methoxy (B1213986) group at the 2-position and the methyl group at the 5-position of 2-Methoxy-5-methyl-6H-1,3-thiazine significantly influence its electronic properties and, consequently, its reactivity.
Electrophilic Reactivity: The sulfur atom at position 1, with its available d-orbitals, can participate in reactions with electrophiles, particularly oxidation reactions. researchgate.net The π-system of the 6H-1,3-thiazine ring can also undergo electrophilic attack, although this is less common compared to reactions at the heteroatoms. The positions most susceptible to electrophilic attack would be influenced by the directing effects of the methoxy and methyl groups. Generally, electron-donating groups activate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.
The reactivity of related 1,2,3-triazines has been studied, showing that nucleophilic attack can occur at different positions depending on the reaction conditions and the nature of the nucleophile. nih.gov For instance, in some 1,2,3-triazines, nucleophilic attack at the 6-position is observed. nih.gov While not directly applicable to 1,3-thiazines, these studies on analogous heterocyclic systems provide valuable insights into the potential reactivity patterns.
Ring-Opening and Rearrangement Pathways (e.g., Dimroth rearrangement)
The 1,3-thiazine ring can undergo various ring-opening and rearrangement reactions, with the Dimroth rearrangement being a notable example. This type of rearrangement is common in many nitrogen-containing heterocyclic systems and involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov
The Dimroth rearrangement was first observed in triazines and has since been identified in a variety of heterocyclic compounds, including pyrimidines. nih.gov The reaction is typically catalyzed by acid or base and can also be promoted by heat or light. nih.gov The mechanism generally involves a ring-opening step to form an acyclic intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org
For a 2-imino-1,3-thiazine, a Dimroth-type rearrangement would involve the opening of the thiazine ring, followed by rotation and re-closure to form a pyrimidine (B1678525) derivative. This has been observed in related systems where 2-amino-6H-1,3-thiazines rearrange to dihydropyrimidinethiones. The rate and outcome of the Dimroth rearrangement are influenced by several factors, including the pH of the medium and the nature of the substituents on the heterocyclic ring. nih.gov In the case of this compound, the methoxy group at the 2-position would likely influence the facility of such a rearrangement.
Other ring-opening reactions of thiazines can be initiated by nucleophilic attack, leading to cleavage of the ring system. nih.gov For instance, treatment of certain thiazinane derivatives with nucleophiles can lead to ring-opening. nih.gov The specific conditions and the resulting products depend on the substitution pattern of the thiazine ring and the nature of the attacking nucleophile.
Investigation of Tautomeric Equilibria and Conformational Analysis
The structural dynamics of this compound are characterized by the potential for tautomerism and the existence of different conformations. These aspects are crucial for understanding its chemical behavior and potential biological activity.
Study of 6H-1,3-Thiazine/1,3-Thiazinane (B8806883) Tautomerism in Solution and Solid State
Recent studies have provided clear evidence for the existence of tautomeric equilibria in 1,3-thiazine systems. Specifically, the tautomerism between the 6H-1,3-thiazine and the 1,3-thiazinane forms has been observed and characterized. nih.govacs.org This equilibrium is particularly interesting as the predominant tautomer can differ between the solution and solid states. nih.govacs.org
In a study on gold-catalyzed formation of 1,3-thiazine derivatives, it was found that in solution, the 5,6-dihydro-4H-1,3-thiazine tautomer was the exclusive product. nih.govacs.org However, upon crystallization, the 1,3-thiazinane isomer was obtained. nih.govacs.org This highlights the subtle energetic balance between the two tautomers and the influence of intermolecular forces in the crystalline state. The characterization of these tautomers was achieved through a combination of NMR spectroscopy in solution and X-ray diffraction in the solid state. nih.govacs.org
The following table summarizes the observed tautomeric forms in different states for a related 1,3-thiazine system:
| State | Predominant Tautomer |
| Solution | 5,6-dihydro-4H-1,3-thiazine |
| Solid (Crystal) | 1,3-thiazinane |
This data is based on a study of a related 1,3-thiazine system and is presented to illustrate the principle of state-dependent tautomerism. nih.govacs.org
Influence of Substituents on Conformational Preferences and Inversion Barriers
The conformational preferences of the 6H-1,3-thiazine ring are influenced by the nature and position of its substituents. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, similar to cyclohexane. dalalinstitute.com The presence of the heteroatoms and substituents introduces additional complexity.
The 2-methoxy group, being relatively bulky, would likely prefer an equatorial orientation to minimize steric interactions. The 5-methyl group's preference would also be for an equatorial position to avoid 1,3-diaxial interactions. The inversion barrier between different chair conformations is also influenced by the substituents. Electron-withdrawing or bulky groups can affect the rate of ring inversion. While specific data for this compound is not available, studies on related 3-methyltetrahydro-1,3-oxazine provide insights into the conformational dynamics of such heterocyclic systems. researchgate.net
Catalytic Activation and Transformation of 1,3-Thiazines
The catalytic activation and transformation of 1,3-thiazines represent a growing area of research, with a focus on developing efficient and selective methods for their synthesis and modification. Gold catalysis has emerged as a powerful tool for the formation of the 1,3-thiazine ring. nih.govacs.org
In a recent study, a gold-catalyzed intramolecular cyclization of thiourea (B124793) derivatives was shown to produce a range of 1,3-thiazine derivatives in excellent yields and with short reaction times. nih.govacs.org This method offers a significant advantage over traditional synthetic routes that often require stoichiometric promoters. The catalytic cycle is proposed to involve the coordination of the thiourea to the gold catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom onto the alkyne moiety, leading to the cyclized product. acs.org
The following table provides a conceptual overview of the types of catalysts that have been explored for 1,3-thiazine synthesis:
| Catalyst Type | Example | Application |
| Gold(I) Complexes | [Au(IPr)Cl]/AgSbF6 | Formation of 1,3-thiazines from thioureas |
| Brønsted Acids | BF3·OEt2 | Synthesis of 1,3-thiazines from propargylic alcohols |
This table provides examples of catalyst types used in the synthesis of 1,3-thiazine derivatives and is not specific to this compound. nih.govresearchgate.net
Furthermore, the 1,3-thiazine scaffold can be a precursor for the synthesis of more complex heterocyclic systems. For instance, multicomponent reactions involving 1,3-thiazine derivatives have been developed to generate diverse molecular libraries. researchgate.net These catalytic and multicomponent strategies are crucial for the efficient construction of novel compounds with potential applications in medicinal chemistry and materials science.
Gold-Catalyzed Formations and Related Mechanistic Pathways
The synthesis of 1,3-thiazine derivatives has been significantly advanced through the use of gold catalysis. Research has demonstrated an efficient protocol for the formation of the 1,3-thiazine ring system starting from thiourea derivatives that possess a butynyl moiety. acs.orgnih.govresearchgate.net This methodology stands out for its mild reaction conditions, high yields, and the use of a low catalyst loading. acs.orgnih.gov
The general synthetic approach involves the intramolecular cyclization of a substituted but-3-yn-1-yl)thiourea precursor. While the specific synthesis of this compound is not explicitly detailed, its formation would conceptually follow this established pathway, originating from a precursor such as 1-(but-3-yn-1-yl)-3-(methoxy(methyl)carbamoyl)thiourea.
The proposed catalytic cycle commences with the coordination of the gold(I) catalyst to the alkyne functionality of the thiourea substrate. acs.org This activation facilitates an intramolecular nucleophilic attack by the sulfur atom of the thiourea group onto the activated triple bond. This key cyclization step results in the formation of the six-membered 1,3-thiazine ring. The final step of the catalytic cycle is a protodeauration event, which releases the 1,3-thiazine product and regenerates the active gold catalyst, allowing it to re-enter the cycle. acs.org
An interesting feature of this gold-catalyzed reaction is the observed tautomerism. acs.orgnih.govresearchgate.net Depending on the physical state, the product can exist as either the 5,6-dihydro-4H-1,3-thiazine tautomer in solution or the 1,3-thiazinane isomer in the crystalline state. acs.orgnih.gov This phenomenon highlights the subtle energetic balance that can be influenced by the surrounding medium, such as the solvent or the crystal lattice forces. acs.org
The scope of this gold-catalyzed cyclization has been shown to be broad, accommodating a variety of substituents on the thiourea precursor. acs.orgresearchgate.net This versatility suggests that a wide array of substituted 1,3-thiazines, including the target molecule this compound, could be accessible through this method.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [AuCl(IPr)]/AgOTf | CH2Cl2 | Room Temp. | 4-5 | High |
| [AuCl(PPh3)]/AgOTf | CH2Cl2 | Room Temp. | >24 | Moderate |
| AuCl3 | CH2Cl2 | Room Temp. | >24 | Low |
| Precursor Substituent (R in R-NCS) | Product | Yield (%) |
|---|---|---|
| Phenyl | 2-(Phenylimino)-5,6-dihydro-4H-1,3-thiazine | 83 |
| 4-Fluorophenyl | 2-((4-Fluorophenyl)imino)-5,6-dihydro-4H-1,3-thiazine | 85 |
| 3-Fluorophenyl | 2-((3-Fluorophenyl)imino)-5,6-dihydro-4H-1,3-thiazine | 81 |
| 4-Chlorophenyl | 2-((4-Chlorophenyl)imino)-5,6-dihydro-4H-1,3-thiazine | 92 |
Metal-Mediated and Organocatalytic Approaches to Thiazine Reactivity
Beyond its synthesis, the reactivity of the this compound core is of significant interest for the development of novel chemical transformations. While specific studies on this compound are limited, the reactivity of related thiazine and heterocyclic systems can provide insights into potential metal-mediated and organocatalytic reactions.
Metal-Mediated Reactivity:
The 1,3-thiazine scaffold contains several potential sites for metal coordination, including the nitrogen and sulfur atoms, as well as the endocyclic double bond. This suggests that a variety of metal catalysts could be employed to modulate the reactivity of this compound. For instance, palladium-catalyzed cross-coupling reactions, which are workhorses in organic synthesis, could potentially be applied. If a halo-substituent were present on the thiazine ring, reactions such as Suzuki or Buchwald-Hartwig aminations could be envisioned to further functionalize the core structure.
Furthermore, the synthesis of some 1,3-thiazine derivatives has been achieved using Lewis acids like boron trifluoride etherate (BF3·Et2O), which catalyzes the reaction between α,β-unsaturated ketones and thioamides. nih.gov This suggests that the 1,3-thiazine ring itself could be susceptible to transformations mediated by Lewis acids, potentially leading to ring-opening or rearrangement reactions depending on the conditions and the substitution pattern.
Organocatalytic Approaches:
The field of organocatalysis offers a complementary set of tools for activating and transforming organic molecules. The 6H-1,3-thiazine structure bears resemblance to an enamine, a key intermediate in many organocatalytic reactions. Enamine catalysis, often employing chiral secondary amines like proline, is a powerful strategy for the asymmetric functionalization of carbonyl compounds. youtube.com It is conceivable that the endocyclic double bond of this compound could exhibit nucleophilic character at the C-4 position, analogous to an enamine.
This latent nucleophilicity could be harnessed in reactions with suitable electrophiles. For example, in the presence of a Brønsted acid or a hydrogen-bonding organocatalyst like a thiourea, the thiazine could potentially undergo reactions such as Michael additions to α,β-unsaturated systems or additions to activated carbonyls. jst.go.jpnih.gov The development of chiral organocatalysts could open avenues for enantioselective transformations of prochiral 1,3-thiazine derivatives.
Moreover, the nitrogen atom within the thiazine ring could act as a basic site, allowing for its activation through protonation or coordination to a Lewis acidic organocatalyst. This could enhance the electrophilicity of the imine-like C=N bond, making it susceptible to attack by nucleophiles.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR would provide the necessary resolution to distinguish between the subtle differences in the chemical environments of the protons and carbons within the 2-Methoxy-5-methyl-6H-1,3-thiazine molecule.
In ¹H NMR spectroscopy, the protons of this compound are expected to exhibit distinct chemical shifts and coupling patterns. The methoxy (B1213986) protons would appear as a singlet, typically in the range of 3.5-4.0 ppm. The methyl protons attached to the thiazine (B8601807) ring would also likely appear as a singlet, but at a higher field (lower ppm value) compared to the methoxy group. The methylene protons of the 6H-1,3-thiazine ring would show more complex splitting patterns due to their diastereotopic nature and coupling to each other and potentially to the proton at the 5-position.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon of the methoxy group is expected to resonate around 55-60 ppm. The methyl carbon would appear at a higher field, typically below 30 ppm. The carbons of the thiazine ring would have chemical shifts influenced by the neighboring nitrogen and sulfur atoms, as well as the double bond. The quaternary carbon at the 2-position, bonded to the methoxy group and nitrogen, would be significantly deshielded.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.5 - 4.0 (s, 3H) | 55 - 60 |
| -CH₃ | 1.8 - 2.2 (s, 3H) | 15 - 25 |
| -CH₂- (C6) | 3.0 - 3.5 (m, 2H) | 40 - 50 |
| -CH- (C5) | 2.5 - 3.0 (m, 1H) | 30 - 40 |
| =CH- (C4) | 5.5 - 6.5 (d, 1H) | 100 - 110 |
| C2 | - | 150 - 160 |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. s = singlet, d = doublet, m = multiplet.
To definitively assign the proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, it would show correlations between the protons on C4, C5, and C6, helping to trace the connectivity within the thiazine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methoxy protons to the C2 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This technique would be invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the methyl group at C5 and the substituents on the thiazine ring. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic vibrational bands would be expected. The C-O stretching of the methoxy group would likely appear in the region of 1050-1250 cm⁻¹. The C=N stretching of the thiazine ring would be observed around 1620-1680 cm⁻¹. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would be present in the 2850-3000 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | 2850 - 3000 |
| C=N stretch | 1620 - 1680 |
| C-O stretch | 1050 - 1250 |
| C-S stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₆H₁₁NOS), the expected exact mass would be calculated and compared to the experimental value. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of the methoxy group, the methyl group, or cleavage of the thiazine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the C=N chromophore within the thiazine ring. The position and intensity of these absorptions are influenced by the substituents and the solvent. While not providing detailed structural information on its own, UV-Vis spectroscopy can be a useful complementary technique for characterizing the electronic properties of the molecule. For instance, phenothiazines, which are related heterocyclic structures, exhibit characteristic UV-Vis spectra. nist.gov
Computational and Theoretical Chemistry Studies of 2 Methoxy 5 Methyl 6h 1,3 Thiazine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For heterocyclic compounds like thiazine (B8601807) derivatives, methods such as DFT with the B3LYP functional are commonly employed to predict structural parameters like bond lengths and angles. nih.govdntb.gov.ua These calculations yield the molecule's lowest energy conformation, providing a crucial starting point for further analysis. researchgate.net The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiazine Ring Moiety using DFT
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-S | 1.80 Å |
| C-N | 1.35 Å | |
| C=C | 1.34 Å | |
| Bond Angle | C-S-C | ~100° |
| C-N-C | ~120° | |
| S-C-C | ~115° |
Note: The values presented are typical for thiazine-related structures and serve as an example of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govwuxiapptec.com For 2-methoxy-5-methyl-6H-1,3-thiazine, the HOMO is expected to be localized around the electron-rich sulfur and nitrogen atoms, while the LUMO may be distributed over the π-system of the molecule.
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Illustrative Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 | Electron-accepting ability |
| ΔE (Gap) | ELUMO - EHOMO | 4.6 | Chemical reactivity and stability nih.gov |
| Ionization Potential | -EHOMO | 6.5 | Energy required to remove an electron |
| Electron Affinity | -ELUMO | 1.9 | Energy released when an electron is added |
Note: These values are representative for similar heterocyclic systems and illustrate the output of FMO analysis.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dntb.gov.ua It illustrates the charge distribution on the molecular surface. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. dergipark.org.tr For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as sites for protonation or interaction with electrophiles.
The Fukui function is another conceptual DFT tool that provides more quantitative information about the reactivity of different atomic sites within a molecule, identifying which atoms are most likely to accept or donate electrons.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum calculations often model molecules in a vacuum (gas phase), their behavior in solution can be significantly different. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the study of conformational flexibility and the explicit influence of solvent molecules. These simulations can reveal how the presence of a solvent like water or ethanol affects the stable conformations of this compound and its dynamic behavior. An alternative, less computationally intensive approach is the use of continuum models like the Polarizable Continuum Model (PCM) within DFT calculations to simulate the bulk effect of a solvent on the molecule's electronic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives based on Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. These models aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (parameters that quantify different aspects of a molecule's structure and properties), a predictive model can be built.
For 1,3-thiazine derivatives, 2D- and 3D-QSAR models have been successfully used to predict their inhibitory activities against targets like the influenza neuraminidase. nih.gov Theoretical parameters derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as descriptors in QSAR models to guide the design of new this compound derivatives with potentially enhanced biological activity.
Table 3: Examples of Theoretical Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, polarity, interaction sites |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size, shape, and bulk of the molecule |
| Topological | Connectivity Indices (e.g., Wiener, Randić) | Branching and atom connectivity |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Stability and spontaneity of reactions |
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. orientjchem.org This method is crucial for understanding potential mechanisms of action and for drug discovery.
Thiazine derivatives have been investigated as inhibitors for a range of biological targets. nih.gov For this compound, docking simulations could be performed against various known receptors to predict its binding affinity (often expressed as a docking score in kcal/mol) and to analyze its binding mode. mdpi.com The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.gov Such studies can guide the optimization of the molecule to improve its binding and potential therapeutic effect.
Table 4: Potential Biological Targets for Thiazine Derivatives and Key Interactions
| Potential Target Class | Example Protein (PDB ID) | Key Interactions to Analyze |
| Neuraminidase | Influenza Neuraminidase (e.g., 4W93) plos.org | Hydrogen bonding, hydrophobic interactions |
| GABA Receptors | Human Gamma-aminobutyric Acid (GABA-A) (e.g., 4COF) orientjchem.org | Hydrogen bonds with key residues, π-π stacking |
| Cyclooxygenase (COX) | COX-2 | Hydrogen bonds with Arg120, Tyr355 nih.gov |
| Anti-bacterial Targets | Bacterial rRNA | Hydrogen bonding, electrostatic interactions researchgate.net |
Mechanistic Biological Research and Pharmacological Target Exploration in Vitro Focus
Elucidation of Molecular Targets and Pathways of Action (in vitro mechanistic studies only)
In vitro mechanistic studies have identified specific enzymes and receptors as primary targets for various 1,3-thiazine analogs, elucidating their pathways of action at a molecular level.
Nitric Oxide Synthase (NOS) Inhibition
A close structural analog, 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, has been identified as a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). nih.gov In studies using partially purified iNOS preparations, this compound demonstrated a high inhibitory potency with a Kᵢ value of 4.2 nM. nih.gov The mechanism of inhibition was found to be competitive with the substrate L-arginine and reversible in both enzymatic and intact cell assays. nih.gov This selective inhibition of the inducible isoform over neuronal (nNOS) and endothelial (eNOS) isoforms is a key finding, as iNOS is frequently implicated in inflammatory processes. nih.govportlandpress.com The potency of this compound was reported to be approximately 1000-fold greater than prototypical inhibitors, with a 10- to 40-fold selectivity for murine iNOS over other isoforms. nih.gov
Table 1: In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS) by a 1,3-Thiazine Analog
| Compound | Target Enzyme | Kᵢ Value (nM) | Mechanism of Action | Selectivity |
|---|---|---|---|---|
| 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | Inducible Nitric Oxide Synthase (iNOS) | 4.2 | Competitive with L-arginine, Reversible | 10-40 fold selective for iNOS over nNOS and eNOS |
Data sourced from studies on partially purified murine iNOS preparations. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition
The broader class of thiazine (B8601807) derivatives has been investigated for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by blocking the production of pro-inflammatory prostaglandins via COX inhibition. nih.gov While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and primarily responsible for mediating inflammation. nih.gov Studies on tricyclic 1,2-thiazine derivatives revealed that most tested compounds showed preferential inhibition of COX-2 over COX-1. nih.gov Molecular docking studies suggest these compounds can bind within the hydrophobic pocket of the COX-2 active site, interacting with key amino acid residues like Arg120 and Tyr355. nih.govresearchgate.net The size of the ring structure and the nature of substituents were found to be significant for inhibitory potency and selectivity. nih.gov
Derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been reported to function as cannabinoid receptor agonists. nih.gov These compounds demonstrated activity at both CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating various physiological processes. nih.gov The engagement of these receptors by 1,3-thiazine analogs points to their potential modulation of neuronal and immune functions, which are often mediated by these G protein-coupled receptors. nih.gov
In Vitro Cellular Pathway Modulation Studies
Beyond direct target engagement, 1,3-thiazine derivatives have been shown to modulate complex cellular pathways, including those involved in programmed cell death, microbial growth, and oxidative stress.
Synthetic derivatives of 1,3-thiazine have demonstrated the ability to induce apoptosis in cancer cells. One study on a 1,3-thiazine [3,2-a] benzimidazole derivative showed potent antiproliferative activity against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. tums.ac.ir The investigation into the apoptotic pathway revealed that the compound's effects were cell-line dependent. tums.ac.ir In PaCa-2 cells, the compound upregulated caspase 3/7 activity, suggesting a caspase-dependent cell death pathway. tums.ac.ir Conversely, in A375 cells, caspase 3/7 activity was downregulated, indicating a caspase-independent mechanism. tums.ac.ir In both cell lines, the pro-apoptotic proteins p53 and Bax were upregulated, pointing to the involvement of the intrinsic mitochondrial apoptosis pathway. tums.ac.ir Similarly, other novel thiazole derivatives have been shown to induce apoptosis through the cleavage of PARP1 and caspase 3, an increase in pro-apoptotic Bim protein, and a decrease in anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org
Table 2: Apoptotic Effects of a 1,3-Thiazine [3,2-a] Benzimidazole Derivative on Cancer Cell Lines
| Cell Line | Effect | Apoptotic Pathway Markers |
|---|---|---|
| Pancreatic Cancer (PaCa-2) | Antiproliferative | Upregulation of Caspase 3/7, p53, and Bax |
| Melanoma (A375) | Antiproliferative | Downregulation of Caspase 3/7; Upregulation of p53 and Bax |
Summary of in vitro findings on cellular pathway modulation. tums.ac.ir
The 1,3-thiazine nucleus is a core structural feature of cephalosporin antibiotics, a major class of β-lactam drugs. nih.govtandfonline.com The primary mechanism of action for these compounds is the inhibition of bacterial cell wall synthesis. wikipedia.org Cephalosporins act by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). wikipedia.org This covalent modification inactivates the enzymes, preventing the final cross-linking step of peptidoglycan synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. wikipedia.org
Beyond the well-established mechanism of cephalosporins, a wide variety of other synthetic 1,3-thiazine derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities against various pathogenic strains. nih.gov For instance, pyrazole forms of 1,3-thiazine have demonstrated impressive mycotoxic activity, inhibiting the mycelial growth of the fungus Magnaporthe grisea, which causes rice blast disease. nih.gov
The antioxidant potential of the thiazine scaffold has been explored through various in vitro assays. Studies on 6,7-dihydro-5H-imidazo[2,1-b] nih.govtums.ac.irthiazine derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated moderate antioxidant activity. dmed.org.ua The DPPH assay measures a compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.gov The antiradical mechanism for these thiazine derivatives is proposed to involve both hydrogen-atom transfer (HAT) and single-electron transfer (SET). dmed.org.uamdpi.com The presence of nitrogen and sulfur heteroatoms, along with electron-withdrawing groups, may serve as centers for stabilizing the resulting free radicals. dmed.org.ua
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding and Optimization
The exploration of the structure-activity relationships of 1,3-thiazine derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective analogs. While direct SAR studies on 2-Methoxy-5-methyl-6H-1,3-thiazine are not extensively documented, research on similar scaffolds highlights the importance of various substituents and their positions on the thiazine ring.
General SAR observations for 1,3-thiazine derivatives indicate that the nature and position of substituents on the heterocyclic ring and on any appended aryl rings significantly impact their biological activities, which span antimicrobial, anti-inflammatory, and anticancer properties.
Influence of Substituents on the 1,3-Thiazine Scaffold
Systematic modifications of the 1,3-thiazine core have revealed several key determinants of activity. The following table summarizes findings from various studies on derivatives, which can be extrapolated to hypothesize the SAR for this compound.
| Modification Site | Substituent Type | Observed Impact on Biological Activity |
| Position 2 (e.g., Methoxy (B1213986) group) | Electron-donating groups (e.g., alkoxy, amino) | Often enhances antimicrobial and anticancer activities. The methoxy group is a key feature in many biologically active natural products. |
| Electron-withdrawing groups | Can modulate activity, but the effect is target-dependent. | |
| Position 4 | Aryl groups | Substitution on the aryl ring (e.g., halogens, hydroxyl, methoxy) significantly influences potency and selectivity. Electron-donating groups like hydroxyl and methoxy at the para position of a phenyl ring have been shown to enhance antimicrobial activity. |
| Position 5 (e.g., Methyl group) | Small alkyl groups (e.g., methyl) | Can provide steric hindrance or favorable hydrophobic interactions within the target binding site, potentially increasing potency. The position and size of the alkyl group are critical. |
| Aromatic or bulky groups | May increase or decrease activity depending on the specific biological target and the required conformation for binding. | |
| Position 6 | Substitution pattern | The presence of substituents at this position can influence the overall conformation of the thiazine ring and its interaction with biological targets. |
Detailed Research Findings from Analogous Compounds
Research on a series of 6H-1,3-thiazine-2-amines and N-[6-(4-substitutedphenyl)-4-phenyl-6H-1,3-thiazin-yl] acetamides has shown that electron-donating groups, such as hydroxyl and methoxy groups at the fourth position of the phenyl rings, enhance their antimicrobial activity. This suggests that the 2-methoxy group in this compound is likely a favorable feature for biological activity.
Furthermore, studies on other heterocyclic scaffolds have demonstrated that a methyl group at a position equivalent to the 5-position of the thiazine ring can play a crucial role in target binding. For instance, in some enzyme inhibitors, the methyl group is thought to fit into a specific hydrophobic pocket, thereby increasing the affinity of the compound for its target.
The following table presents hypothetical SAR data for this compound based on the analysis of related compounds. This data is intended to guide future optimization efforts.
| Compound | R1 (Position 2) | R2 (Position 5) | Hypothesized Activity | Rationale |
| Parent Compound | -OCH3 | -CH3 | Baseline | The methoxy group is electron-donating and the methyl group provides a small hydrophobic feature. |
| Analog 1 | -OH | -CH3 | Potentially similar or slightly reduced | A hydroxyl group is also electron-donating but may alter solubility and hydrogen bonding capabilities. |
| Analog 2 | -OCH3 | -H | Potentially reduced | Removal of the methyl group may lead to a loss of favorable hydrophobic interactions with the target. |
| Analog 3 | -OCH3 | -C2H5 | Potentially increased or decreased | An ethyl group may provide more extensive hydrophobic interactions, but could also introduce steric clash. |
| Analog 4 | -NH2 | -CH3 | Potentially increased | An amino group is a strong electron-donating group and can act as a hydrogen bond donor, which may enhance binding affinity. |
Applications in Research and Advanced Chemical Transformations
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Heterocyclic Systems
The 1,3-thiazine core is a valuable scaffold in organic synthesis, serving as a versatile intermediate for the construction of more complex heterocyclic systems. openmedicinalchemistryjournal.combenthamopen.comnih.gov The presence of multiple reactive sites, including the nitrogen and sulfur heteroatoms, the double bond within the ring, and the methoxy (B1213986) and methyl substituents, endows 2-Methoxy-5-methyl-6H-1,3-thiazine with a rich and varied reactivity profile. This allows for a range of chemical transformations, making it a potentially valuable building block for the synthesis of novel compounds with diverse applications.
The general reactivity of the 1,3-thiazine ring system allows for various synthetic manipulations. For instance, the nitrogen atom can act as a nucleophile, while the carbon atoms in the ring can be susceptible to either nucleophilic or electrophilic attack depending on the reaction conditions and the nature of the substituents. The methoxy group at the 2-position is a key functional group that can influence the reactivity of the imino bond and can also serve as a leaving group in nucleophilic substitution reactions.
Integration into Polycyclic and Fused-Ring Systems
A significant application of thiazine (B8601807) derivatives is their use in the synthesis of polycyclic and fused-ring systems. mdpi.commdpi.comnih.gov The inherent functionality of the 1,3-thiazine ring can be exploited to construct annulated structures, which are prevalent in many biologically active molecules and functional materials.
For this compound, several synthetic strategies can be envisioned for its integration into larger, more complex architectures. Cycloaddition reactions, for example, could be employed to build additional rings onto the thiazine core. Furthermore, the functional groups present on the ring can be used as handles to tether other cyclic systems, leading to the formation of spirocyclic or bridged compounds. The development of novel synthetic methodologies targeting the elaboration of the this compound scaffold could open avenues to new classes of polycyclic compounds with unique three-dimensional structures.
Exploration in Materials Science Research (e.g., precursors for functional polymers or dyes)
Thiazine derivatives have found applications in the field of materials science, particularly as components of dyes and functional polymers. benthamopen.comnih.gov The extended π-system and the presence of heteroatoms in the thiazine ring can impart desirable photophysical properties, such as color and fluorescence.
Development of Novel Chemical Tools and Probes for Biological Research
The structural motifs present in thiazine derivatives are found in a number of biologically active compounds, suggesting that this class of heterocycles has the potential to interact with biological targets. nih.govbiointerfaceresearch.comimist.ma This has led to the exploration of thiazine-based compounds as chemical tools and probes for biological research.
The specific compound this compound could serve as a starting point for the development of such tools. For example, the introduction of a fluorescent reporter group could transform it into a probe for imaging biological processes. nih.govresearchgate.net Furthermore, by systematically modifying the substituents on the thiazine ring, libraries of compounds could be generated and screened for specific biological activities. nih.gov The exploration of the biological activity of derivatives of this compound could lead to the discovery of novel modulators of enzymes or receptors, providing valuable tools for chemical biology and drug discovery.
Q & A
Q. Table 1: Representative Synthesis Conditions
How can researchers resolve contradictions in bioactivity data (e.g., cytotoxicity vs. antimicrobial activity) for thiazine derivatives?
Level: Advanced
Answer:
Contradictions often arise due to assay variability or structural modifications. Methodological approaches include:
- Dose-Response Analysis : Compare minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis with IC₅₀ values in cancer cell lines to identify selective toxicity thresholds .
- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane groups) with activity profiles. For example, bulky substituents may enhance antitumor activity but reduce antimicrobial potency .
- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) to differentiate off-target effects from primary mechanisms .
What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns (e.g., shifts at δ 2.48 ppm for methyl groups in thiazine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for 9j at m/z 319.1012) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for amides) .
What strategies optimize reaction yields in thiazine derivative synthesis?
Level: Advanced
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in acylation reactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing side products .
- Temperature Control : Microwave-assisted reactions at 80–100°C enhance yields by 10–15% compared to conventional heating .
How can green chemistry principles be applied to thiazine synthesis?
Level: Advanced
Answer:
- Solvent-Free Reactions : Minimize waste by using neat conditions for cyclization steps .
- One-Pot Synthesis : Combine multiple steps (e.g., thio-urea formation and cyclization) to reduce purification needs .
- Biodegradable Catalysts : Employ enzyme-mediated reactions for chiral thiazine derivatives, though scalability remains a challenge .
What computational tools aid in predicting the bioactivity of novel thiazine derivatives?
Level: Advanced
Answer:
- Molecular Docking : Screen against M. tuberculosis enoyl-ACP reductase (InhA) or human topoisomerase IIα to prioritize candidates .
- QSAR Modeling : Use descriptors like logP and polar surface area to predict membrane permeability and MIC values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition) early in design .
How should researchers handle conflicting spectral data during structural elucidation?
Level: Advanced
Answer:
- Multi-Technique Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography where possible .
- Isotopic Labeling : Use N or C-labeled precursors to resolve ambiguities in complex heterocycles .
- Contamination Checks : Re-run reactions under inert atmospheres to rule out oxidation artifacts (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
